molecular formula C15H21FN2OS B5069373 1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione

1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione

Cat. No.: B5069373
M. Wt: 296.4 g/mol
InChI Key: IYIACPJIHSQQBE-UHFFFAOYSA-N
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Description

The compound “1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups, including a 2-fluorophenyl group, a hydroxy group, and three methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, the hydroxy group, and the methyl groups would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the hydroxy group might make the compound more polar, while the fluorophenyl group could potentially participate in aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorophenyl group, for example, might increase the compound’s stability and decrease its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyl-1,3-diazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2OS/c1-14(2)10-15(3,19)18(13(20)17-14)9-8-11-6-4-5-7-12(11)16/h4-7,19H,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIACPJIHSQQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=S)N1)CCC2=CC=CC=C2F)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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